tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are known for their unique three-dimensional structures, which can interact with a variety of biological targets. This particular compound is part of the spirooxindole family, which has been studied for its potential therapeutic applications.
Preparation Methods
The synthesis of tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation: The initial step involves the formation of a dianion from ethyl 2-oxindoline-5-carboxylate.
Cyclization: The dianion undergoes cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic compound is then demethylated to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Chemical Reactions Analysis
tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
These reactions often result in the formation of derivatives that can be further studied for their biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: The compound shows promise in drug discovery, particularly for its potential as an anti-cancer agent.
Industry: Its unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique compared to other spirocyclic compounds due to its specific structure and functional groups. Similar compounds include:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but with different functional groups.
1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic oxindole with a different ring system.
These compounds share the spirocyclic core but differ in their specific substituents and biological activities, highlighting the versatility and potential of spirocyclic structures in drug discovery .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-5-7-12-13(11)17(14(20)18-12)8-9-19(10-17)15(21)22-16(2,3)4/h5-7H,8-10H2,1-4H3,(H,18,20) |
InChI Key |
OZQPFVMBFRJJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C23CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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